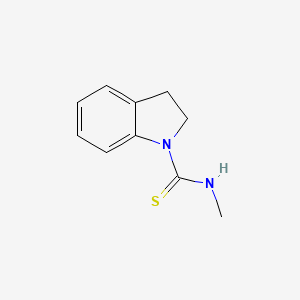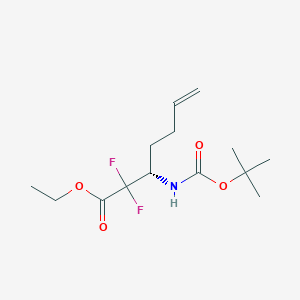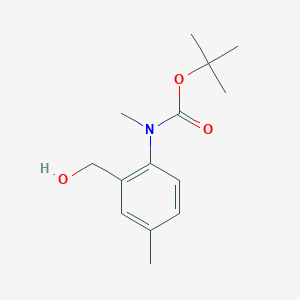
N-Methylindoline-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylindoline-1-carbothioamide: is a heterocyclic compound that belongs to the indoline family It is characterized by the presence of a methyl group attached to the nitrogen atom of the indoline ring and a carbothioamide group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Intramolecular Amination: One common method for synthesizing indoline derivatives involves the palladium-catalyzed intramolecular amination of ortho-substituted aniline derivatives.
Fischer Indole Synthesis: Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of N-Methylindoline-1-carbothioamide may involve large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Methylindoline-1-carbothioamide can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbothioamide group can yield amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted indoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Methylindoline-1-carbothioamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation pathways .
Medicine: this compound derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. These compounds are being explored as potential therapeutic agents for various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also employed in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of N-Methylindoline-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, enhancing its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
N-Methylindoline-1-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.
N-Methylindoline-1-carbothioamide derivatives: Various derivatives with different substituents on the indoline ring or the carbothioamide group.
Uniqueness: this compound is unique due to its specific combination of the indoline ring, methyl group, and carbothioamide group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H12N2S |
|---|---|
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
N-methyl-2,3-dihydroindole-1-carbothioamide |
InChI |
InChI=1S/C10H12N2S/c1-11-10(13)12-7-6-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,11,13) |
InChI-Schlüssel |
UDLZEMNVKQXAEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)N1CCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)
![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)



![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)





